4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC9044118
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H22O4 |
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Molecular Weight | 302.4 g/mol |
IUPAC Name | 4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Standard InChI | InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3 |
Standard InChI Key | SDLPWPGZLRZVJR-UHFFFAOYSA-N |
SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one reflects its substitution pattern on the chromen-2-one core. The molecular formula is derived as C₁₈H₂₄O₄, with a molecular weight of 304.42 g/mol. The chromen-2-one backbone consists of a fused benzene and pyrone ring, while substituents enhance steric and electronic complexity .
Key Structural Attributes:
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Position 4: A butyl group (-C₄H₉) introduces hydrophobicity, potentially influencing membrane permeability.
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Position 8: A methyl group (-CH₃) contributes to steric hindrance and metabolic stability.
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Position 7: A 1-methyl-2-oxopropoxy chain (-O-C(CH₃)(C(=O)CH₃)) adds both ether and ketone functionalities, enabling hydrogen bonding and redox activity .
Spectral and Computational Data
While experimental spectra (e.g., NMR, IR) for this compound are unavailable, computational predictions using tools like PubChem’s Cactvs suggest:
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XLogP3: ~3.2 (indicating moderate lipophilicity).
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Hydrogen Bond Acceptors: 4 (two from the chromenone core, one ketone, and one ether oxygen).
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Rotatable Bonds: 5 (primarily from the butyl and propoxy chains) .
Synthetic Pathways and Optimization
Core Chromen-2-One Formation
The chromen-2-one backbone is typically synthesized via the Pechmann condensation, involving a phenol derivative (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions . For this compound, substituents are introduced sequentially:
Step 1: 4-Butyl Substitution
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Method: Friedel-Crafts alkylation using 1-bromobutane and Lewis acid catalysts (e.g., AlCl₃).
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Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
Step 2: 8-Methyl Functionalization
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Method: Directed ortho-metalation (DoM) followed by quenching with methyl iodide.
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Conditions: Lithium diisopropylamide (LDA), tetrahydrofuran (THF), -78°C.
Step 3: 7-(1-Methyl-2-Oxopropoxy) Installation
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Method: Nucleophilic aromatic substitution using 1-methyl-2-oxopropyl bromide.
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Conditions: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 70°C, 8 hours.
Industrial-Scale Considerations
Scaling production requires:
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Catalyst Recycling: Immobilized AlCl₃ on silica gel to reduce waste.
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Flow Chemistry: Continuous reactors for improved heat management and yield.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Predicted <0.1 mg/mL due to hydrophobic substituents.
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logP: Experimental analogs show logP values of 3.0–3.5, aligning with computational estimates .
Thermal and Oxidative Stability
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Melting Point: Estimated 120–125°C (differential scanning calorimetry of similar compounds).
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Degradation: Susceptible to photolytic cleavage of the ether linkage under UV light.
Activity | Proposed Mechanism | Structural Relevance |
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Antioxidant | Free radical scavenging via ketone groups | 2-Oxopropoxy chain enhances redox capacity |
Antimicrobial | Membrane disruption by hydrophobic groups | Butyl and methyl substituents |
Anti-inflammatory | COX-2 inhibition | Chromenone core mimics arachidonic acid |
Comparative Analysis with Analogues
Compound | Substitutions | logP | Bioactivity |
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4-Phenyl Derivative | Phenyl at C4 | 4.1 | Enhanced anticancer |
6-Methoxy Derivative | Methoxy at C6 | 2.8 | Improved solubility |
Target Compound | Butyl, methyl, oxopropoxy | 3.2 | Balanced lipophilicity |
Applications and Future Directions
Pharmaceutical Development
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Drug Delivery: Nanoemulsions to overcome poor aqueous solubility.
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Prodrug Design: Esterification of the ketone group for sustained release.
Material Science
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Fluorescent Probes: Chromenone’s inherent fluorescence could be exploited for sensors.
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